molecular formula C15H14O2 B12094310 4-(4-Methylbenzyl)benzoic acid

4-(4-Methylbenzyl)benzoic acid

Cat. No.: B12094310
M. Wt: 226.27 g/mol
InChI Key: BLGSVNZCZCNUNX-UHFFFAOYSA-N
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Description

4-(4-Methylbenzyl)benzoic acid is a substituted benzoic acid derivative featuring a 4-methylbenzyl group attached to the para position of the benzoic acid core.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]benzoic acid

InChI

InChI=1S/C15H14O2/c1-11-2-4-12(5-3-11)10-13-6-8-14(9-7-13)15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

BLGSVNZCZCNUNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylbenzyl)benzoic acid typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form the desired benzoic acid derivative.

Industrial Production Methods: On an industrial scale, the production of 4-(4-Methylbenzyl)benzoic acid can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylbenzyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: 4-(4-Carboxybenzyl)benzoic acid.

    Reduction: 4-(4-Methylbenzyl)benzyl alcohol.

    Substitution: 4-(4-Bromomethylbenzyl)benzoic acid.

Scientific Research Applications

4-(4-Methylbenzyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism by which 4-(4-Methylbenzyl)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

  • 4-(4-Methylbenzyl)benzoic Acid : A benzoic acid derivative with a 4-methylbenzyl group at the para position. The methyl group on the benzyl substituent enhances hydrophobicity.
  • 4-Hydroxybenzoic Acid : Contains a hydroxyl (-OH) group at the para position (), increasing acidity and hydrogen-bonding capacity compared to alkyl-substituted analogs.
  • 2-(4-Methylphenyl)benzoic Acid : A biphenyl derivative with a methyl group on the distal phenyl ring (), differing in substitution pattern and steric effects.

Table: Structural Comparison

Compound Substituent(s) Key Structural Features
4-(4-Methylbenzyl)benzoic acid 4-Methylbenzyl (para) Hydrophobic, electron-donating methyl group
4-Hydroxybenzoic acid -OH (para) Polar, acidic, hydrogen-bond donor
2-(4-Methylphenyl)benzoic acid 4-Methylphenyl (ortho to -COOH) Biphenyl system with steric hindrance
4-MeMBN-derived benzoic acid Likely 4-methylbenzyl metabolite Rapidly excreted due to hepatic processing

Physicochemical Properties

Solubility and Acidity

  • 4-(4-Methylbenzyl)benzoic Acid : The hydrophobic 4-methylbenzyl group reduces water solubility compared to polar analogs like 4-hydroxybenzoic acid (logP ~1.5 vs. ~1.0 for 4-hydroxybenzoic acid).
  • 4-Hydroxybenzoic Acid : Higher aqueous solubility (due to -OH) and acidity (pKa ~4.5) .
  • 4-MeMBN-derived Benzoic Acid : Rapid urinary excretion in rats suggests moderate hydrophilicity, likely due to metabolic conjugation (e.g., glucuronidation) .

Thermal Stability

  • Benzoic acid derivatives with alkyl substituents, such as 4-methylbenzyl , exhibit higher thermal stability compared to hydroxylated analogs. For example, 4-hydroxybenzoic acid decomposes at ~210°C, while alkylated derivatives may resist degradation up to 250°C .

Metabolic and Toxicological Profiles

  • 4-MeMBN-derived Benzoic Acid : Formed via hepatic oxidation of N-nitrosomethyl(4-methylbenzyl)amine, this metabolite is rapidly excreted, reducing systemic toxicity and DNA methylation (e.g., 22 μmol 7-methylguanine/mol guanine in rat esophagus vs. 344 μmol for MBN) .

Enzyme Inhibition and Drug Design

  • 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives: Exhibit selective butyrylcholinesterase (BChE) inhibition, with IC₅₀ values in the micromolar range, suggesting the importance of nitrogen-containing substituents for enzyme binding .
  • Methylbenzyl-Substituted Analogs : The hydrophobic 4-methylbenzyl group may enhance blood-brain barrier penetration, making it relevant for central nervous system-targeted therapies (inferred from ).

Antimicrobial and Insecticidal Activity

  • Thiosemicarbazide Derivatives of Benzoic Acid: Compounds like 4-[(phenylcarbamoyl)amino]benzoic acid show insecticidal activity (LC₅₀: 12–45 ppm against Spodoptera littoralis larvae), highlighting the role of substituents in bioactivity .
  • 4-Hydroxybenzoic Acid : Demonstrates moderate antimicrobial effects but is outperformed by halogenated derivatives (e.g., 4-chlorobenzoic acid ) in potency .

Biological Activity

4-(4-Methylbenzyl)benzoic acid, a benzoic acid derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological effects, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 4-(4-Methylbenzyl)benzoic acid can be represented as follows:

  • Molecular Formula : C15H14O2
  • Molecular Weight : 230.27 g/mol

The compound features a benzoic acid moiety with a para-methylbenzyl substituent, which influences its solubility and biological interactions.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 4-(4-Methylbenzyl)benzoic acid. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

2. Antioxidant Activity

The antioxidant potential of 4-(4-Methylbenzyl)benzoic acid was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of approximately 50 µg/mL, suggesting its potential as a natural antioxidant agent.

3. Anti-inflammatory Effects

Research has indicated that 4-(4-Methylbenzyl)benzoic acid can modulate inflammatory responses. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The effective concentration for inhibition was found to be around 25 µM.

Case Study 1: Antioxidant Mechanism

A recent study explored the mechanism underlying the antioxidant activity of 4-(4-Methylbenzyl)benzoic acid. Using human fibroblast cells, researchers demonstrated that the compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests that the compound may exert protective effects against oxidative stress in cellular environments.

Case Study 2: Antimicrobial Efficacy in Food Preservation

Another investigation focused on the application of 4-(4-Methylbenzyl)benzoic acid as a food preservative. When incorporated into food matrices, it showed significant inhibition of microbial growth over a storage period of four weeks. This study highlights its potential utility in extending shelf life and ensuring food safety.

Research Findings

Research has consistently shown that derivatives of benzoic acid exhibit a range of biological activities due to their ability to interact with various biological targets. For instance:

  • Proteasome Inhibition : A study indicated that certain benzoic acid derivatives could inhibit proteasome activity, which plays a crucial role in protein degradation pathways within cells .
  • Cytotoxicity : While some studies reported low cytotoxicity levels for 4-(4-Methylbenzyl)benzoic acid in normal cell lines, further exploration is needed to evaluate its effects on cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Methylbenzyl)benzoic acid in laboratory settings?

  • Methodology : A common approach involves coupling reactions between substituted benzyl halides and benzoic acid derivatives. For example, Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation can be employed to introduce the 4-methylbenzyl group. Post-synthetic purification via recrystallization or column chromatography ensures high purity. Structural validation should follow using NMR and IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing 4-(4-Methylbenzyl)benzoic acid?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and aromatic proton environments.
  • IR : Carboxylic acid O-H stretches (~2500-3300 cm1^{-1}) and C=O vibrations (~1680-1720 cm1^{-1}) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

Q. How should researchers handle safety and storage protocols for 4-(4-Methylbenzyl)benzoic acid?

  • Methodology : Follow GHS guidelines for benzoic acid derivatives:

  • Storage : In airtight containers at 2–8°C, away from oxidizing agents.
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Ventilation is critical due to potential dust formation. Industrial-grade fume hoods are advised for large-scale synthesis .

Advanced Research Questions

Q. How can X-ray powder diffraction and DFT calculations resolve structural ambiguities in 4-(4-Methylbenzyl)benzoic acid?

  • Methodology :

X-ray Diffraction : Collect high-resolution powder data to determine unit cell parameters and space group. Rietveld refinement (using software like SHELX) optimizes atomic positions .

DFT Modeling : Compute optimized geometries and electron density maps (e.g., Hirshfeld surfaces) to analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Frontier molecular orbital (FMO) energies predict reactivity .

Q. What strategies address contradictions between LC-MS quantification and NMR-based metabolite identification in studies of 4-(4-Methylbenzyl)benzoic acid?

  • Methodology :

  • Cross-Validation : Use isotopically labeled internal standards in LC-MS to improve quantification accuracy.
  • Complementary NMR : Employ 1^1H-13^{13}C HSQC/HMBC experiments to resolve overlapping signals in complex mixtures.
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to reconcile discrepancies between techniques .

Q. How can researchers investigate the interaction of 4-(4-Methylbenzyl)benzoic acid with cytochrome P450 enzymes?

  • Methodology :

Enzyme Assays : Monitor NADH/O2_2 consumption rates to assess inhibition or oxidation activity.

Metabolite Profiling : Use HPLC-MS to identify oxidation products (e.g., hydroxylated derivatives).

Docking Studies : Simulate binding poses in CYP450 active sites (software like AutoDock) to predict interaction sites .

Notes

  • Structural Refinement : SHELX programs are preferred for small-molecule crystallography due to robust refinement algorithms .
  • Contradiction Management : Always cross-validate analytical data with orthogonal methods (e.g., NMR + MS) to ensure reproducibility .

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